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raccoon poxvirus hemagglutinin protein - 148591-63-3

raccoon poxvirus hemagglutinin protein

Catalog Number: EVT-1516712
CAS Number: 148591-63-3
Molecular Formula: C40H50N8O12S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The raccoon poxvirus hemagglutinin protein is a significant component of the raccoon poxvirus, a member of the Orthopoxvirus genus within the Poxviridae family. Hemagglutinin proteins are known for their role in viral entry into host cells, mediating the binding of the virus to cell surface receptors. The hemagglutinin protein of raccoon poxvirus has been studied for its unique structural and functional properties, which contribute to the virus's pathogenicity and immunogenicity.

Source and Classification

Raccoon poxvirus is primarily found in raccoons and can cause disease in these animals. The hemagglutinin protein is encoded within the viral genome and plays a crucial role in the virus's lifecycle. This protein has been classified under the Orthopoxvirus genus, which includes other well-known viruses such as variola virus (smallpox), vaccinia virus, and cowpox virus. The classification is based on genetic similarities and functional characteristics shared among these viruses .

Synthesis Analysis

Methods

The synthesis of the raccoon poxvirus hemagglutinin protein involves several molecular biology techniques:

  • Polymerase Chain Reaction (PCR): Specific primers are designed based on sequences flanking the hemagglutinin open reading frame to amplify DNA segments from the viral genome .
  • Cloning: Amplified segments are cloned into vectors for further analysis and expression studies.
  • Expression Systems: Recombinant DNA techniques are employed to express the hemagglutinin protein in suitable host cells, often using vectors derived from vaccinia virus for optimal expression .

Technical Details

The hemagglutinin gene was identified through comparative genomic analysis with related orthopoxviruses, revealing significant sequence homology. The gene's location within the viral genome was determined using hybridization techniques .

Molecular Structure Analysis

Structure

The raccoon poxvirus hemagglutinin protein exhibits a complex structure characterized by multiple domains:

  • Signal Peptide: Facilitates translocation across cellular membranes.
  • Ig-like Domain: Involved in receptor binding.
  • Transmembrane Domain: Anchors the protein within the host cell membrane .

Data

The deduced amino acid sequence of the hemagglutinin protein comprises approximately 310 residues, with significant glycosylation modifications that enhance its stability and functionality . Structural studies have indicated that it possesses several predicted N-linked and O-linked glycosylation sites, which are crucial for its activity .

Chemical Reactions Analysis

Reactions

The hemagglutinin protein undergoes various biochemical reactions during its lifecycle:

  • Glycosylation Reactions: These post-translational modifications are essential for proper folding and function. The presence of N-linked and O-linked glycans influences its activity and stability .
  • Binding Reactions: The hemagglutinin protein binds to specific receptors on host cells, facilitating viral entry through endocytosis.

Technical Details

Blocking glycosylation with inhibitors like tunicamycin has been shown to affect the molecular mass of the protein and its functional activity, indicating that glycosylation is critical for maintaining hemagglutination activity .

Mechanism of Action

Process

The mechanism of action for raccoon poxvirus hemagglutinin involves several steps:

  1. Binding: The hemagglutinin protein binds to sialic acid-containing receptors on host cells.
  2. Membrane Fusion: Following binding, conformational changes occur that promote fusion between the viral envelope and host cell membrane.
  3. Entry: This fusion allows for the release of viral genetic material into the host cell cytoplasm, initiating infection .

Data

Studies have demonstrated that mutations in specific residues within the hemagglutinin protein can lead to loss of function, highlighting critical areas necessary for receptor interaction and membrane fusion .

Physical and Chemical Properties Analysis

Physical Properties

The raccoon poxvirus hemagglutinin protein has distinct physical properties:

  • Molecular Weight: Approximately 85 kDa when analyzed by SDS-PAGE.
  • Solubility: Typically soluble in physiological buffers used during purification processes.

Chemical Properties

The chemical properties include:

  • Glycosylation Patterns: These modifications affect both solubility and stability under physiological conditions.
  • pH Stability: The protein maintains functionality across a range of physiological pH levels, crucial for its role during viral entry into host cells.
Applications

Scientific Uses

The raccoon poxvirus hemagglutinin protein has several applications in scientific research:

  • Vaccine Development: It serves as a target for developing vaccines against rabies by using recombinant raccoon poxvirus vectors expressing rabies glycoproteins .
  • Immunological Studies: Understanding its structure and function aids in elucidating mechanisms of immune evasion employed by poxviruses.
  • Gene Therapy Research: Its ability to mediate cell entry can be harnessed for delivering therapeutic genes into target cells.
Structural and Genomic Characterization of Raccoon Poxvirus Hemagglutinin (HA)

Genomic Localization and Sequence Analysis of HA in Raccoon Poxvirus (RCN)

Raccoon poxvirus (RCN) hemagglutinin (HA) is encoded within the viral genome's HindIII-G restriction fragment. The HA open reading frame (ORF) spans approximately 1.5 kb, encoding a 310-amino-acid protein. This genomic localization was confirmed through targeted amplification using primers derived from conserved flanking sequences of vaccinia virus (VACV) strain IHD HA, which successfully amplified the corresponding DNA segment in RCN [1] [5]. Nucleotide sequencing of cloned RCN HA (pRCN/HindIII-G) revealed distinct organizational features compared to other orthopoxviruses, including a 66% nucleotide sequence homology with VACV strain WR (VV-WR) within the ORF region [1]. The RCN HA gene exhibits a typical poxviral gene structure, comprising a putative promoter region upstream of the ORF, followed by a transcript terminator sequence downstream. This architecture facilitates coordinated expression during viral replication, with HA expression peaking during the late phase of infection [1] [5].

Table 1: Genomic Features of RCN Hemagglutinin

Genomic FeatureRCN HA
Genomic FragmentHindIII-G
ORF Length (nt)~1,500
Amino Acid Residues310
Promoter Homology (vs VV-WR)82%
ORF Homology (vs VV-WR)66%
Terminator Homology (vs VV-WR)86%

Comparative Analysis of HA Nucleotide and Amino Acid Sequences Across Orthopoxviruses

Comparative sequence analysis reveals significant divergence between RCN HA and other orthopoxvirus HAs. At the nucleotide level, RCN HA shares 82% homology with VV-WR in promoter regions, 66% in the ORF, and 86% in the transcript terminator region [1]. The deduced amino acid sequence of RCN HA exhibits only 53% identity with VV-WR HA (314 residues), indicating substantial functional divergence [1] [5]. Cross-hybridization studies demonstrate that RCN HA DNA segments show unequal signal intensities when probed with VV-WR HA, confirming sequence dissimilarities. Notably, amplified HA segments from RCN or VV-WR fail to hybridize with volepox (VPX) or skunkpox (SKP) virus DNA, indicating deep divergence within North American orthopoxviruses [1] [3]. Phylogenetically, RCN HA clusters with VPX and SKP as a distinct clade, separate from the closely related VACV, ectromelia, and variola virus HAs [3] [5] [8]. This divergence is further evidenced by the absence of cross-reactivity between RCN HA and monkeypox virus HA in hemagglutination assays, contrasting with the partial cross-reactivity observed between RCN and VACV HAs [5].

Table 2: Comparative HA Sequence Homology Among Orthopoxviruses

OrthopoxvirusHA ORF Length (nt)Amino Acid Identity vs RCN HANucleotide Homology vs RCN HA
Volepox Virus (VPX)Not DeterminedLow (No hybridization)No significant hybridization
Skunkpox Virus (SKP)Not DeterminedLow (No hybridization)No significant hybridization
Vaccinia Virus (VV-WR)~1,500 (314 aa)53%66% (ORF)
Variola Virus~1,500High (VACV-like)High (VACV-like)
Monkeypox Virus~1,500Low (No cross-reactivity)Low (No cross-reactivity)

Functional Domains: Signal Peptide, Transmembrane-Anchor, and Central Domain Divergence

The RCN HA protein features three structurally and functionally distinct domains:

  • Signal Peptide: The N-terminal signal peptide exhibits 70% amino acid homology with VV-WR HA. This domain facilitates ER-directed translocation and is crucial for initial membrane targeting [1].
  • Transmembrane-Anchor: The C-terminal transmembrane anchor domain shows 62% homology with VV-WR HA. This hydrophobic segment mediates post-translational insertion into host membranes and is essential for HA surface localization [1] [4].
  • Central Domain (Residues 146–254): This region displays only 32% amino acid homology with VV-WR HA, representing the most divergent functional segment. Structural modeling predicts this domain forms an exposed loop responsible for receptor interaction and fusion regulation. Its high variability likely underlies RCN-specific functional adaptations, including enhanced syncytia formation in infected cells—a phenotype distinct from VV-WR and shared with VPX and SKP [1] [3] [5].

Experimental studies confirm that RCN HA requires co-localization with viral serpin SPI-3 on the plasma membrane to prevent cell fusion. Unlike VV-WR HA, RCN HA's membrane retention depends critically on SPI-3 interaction, as deletion of SPI-3 leads to HA secretion and loss of fusion inhibition [4]. This mechanism highlights the co-evolution of RCN HA with other viral proteins to regulate membrane dynamics.

Table 3: Domain-Specific Homology of RCN HA vs VV-WR HA

HA DomainAmino Acid HomologyFunctional Role
Signal Peptide (N-terminal)70%ER targeting and translocation
Transmembrane Anchor (C-terminal)62%Membrane integration and retention
Central Domain (Residues 146–254)32%Receptor binding and fusion regulation

Promoter and Transcript Terminator Region Homology in Orthopoxvirus HA Genes

Regulatory elements flanking the RCN HA ORF exhibit higher conservation than the coding sequence. The promoter region shares 82% nucleotide homology with VV-WR, retaining characteristic orthopoxvirus late promoter elements, including the essential TAAATG motif [1] [5]. This conservation enables temporal coordination of HA expression during late infection, aligning with virion morphogenesis. Similarly, the transcript terminator region shows 86% homology with VV-WR and contains the conserved poxviral termination signal (TTTTTNT), ensuring efficient mRNA 3'-end formation [1] [3].

Despite sequence differences in the ORF, these conserved regulatory architectures facilitate functional compatibility. Hybridization studies confirm that promoter/terminator sequences are conserved across diverse orthopoxviruses, enabling cross-species transcriptional regulation. This conservation contrasts sharply with the divergence observed in HA coding sequences and reflects evolutionary constraints on gene regulation mechanisms [1] [5] [8]. The preservation of regulatory elements, even in highly diverged HA genes like VPX and SKP, supports their critical role in synchronizing HA expression with viral assembly. Consequently, these regulatory regions serve as reliable targets for orthopoxvirus PCR diagnostics, leveraging their universality despite coding sequence variations [3] [5].

Properties

CAS Number

148591-63-3

Product Name

raccoon poxvirus hemagglutinin protein

Molecular Formula

C40H50N8O12S

Synonyms

raccoon poxvirus hemagglutinin protein

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